molecular formula C20H18N4O2S B3019378 7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243049-43-5

7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B3019378
CAS No.: 1243049-43-5
M. Wt: 378.45
InChI Key: JIHJLSSNJMWUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 1242914-46-0) is a chemical compound with the molecular formula C20H18N4O2S and a molecular weight of 378.45 g/mol . It belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives, which are nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry and drug discovery . These triazolo[4,3-a]pyrazine derivatives have been the subject of recent scientific investigation for their potential biological activities. Scientific literature indicates that novel compounds based on this core structure have been synthesized and evaluated for antibacterial properties, showing activity against both Gram-positive and Gram-negative bacterial strains in research settings . This makes them valuable tools for probing new antimicrobial pathways. As a building block, this compound is intended for use in chemical synthesis and biological screening in laboratory research. This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary applications.

Properties

IUPAC Name

7-(3-methoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-5-3-6-15(11-14)13-27-20-22-21-18-19(25)23(9-10-24(18)20)16-7-4-8-17(12-16)26-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHJLSSNJMWUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazole ring and the introduction of the methoxy and thio groups. The reaction conditions often involve specific solvents and catalysts to optimize yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of related triazole compounds have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the aromatic rings was found to enhance this activity.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies conducted on a panel of cancer cell lines demonstrated that related triazole derivatives exhibit cytotoxic effects against leukemia, lung cancer, and breast cancer cells . The mechanism involves inducing apoptosis through disruption of microtubule dynamics and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Mechanism of Action
AntibacterialStaphylococcus aureusN/ADisruption of bacterial cell wall synthesis
Escherichia coliN/AInhibition of metabolic pathways
AntitumorVarious cancer cell lines0.11 - 0.12Microtubule polymerization inhibition leading to apoptosis

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives which were tested against multiple bacterial strains. The lead compounds demonstrated superior activity compared to standard antibiotics like ciprofloxacin .
  • Antitumor Mechanisms : Another investigation focused on a closely related compound which exhibited potent antiproliferative effects through microtubule disruption in human gastric and cervical carcinoma cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines. Notably:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. Studies have demonstrated that structural modifications can enhance its cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research indicates that substituents on the pyrazine ring significantly influence biological activity. For instance, compounds with electron-withdrawing groups exhibit increased potency against cancer cells .
Cell LineIC50 Value (µM)Reference
MCF-70.28
HepG210.28

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored:

  • Biological Activity : It has been shown to inhibit key inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophage cells, indicating its potential as an anti-inflammatory agent .
  • Synthesis and Testing : Various derivatives were synthesized using green chemistry methods, demonstrating efficient yields and significant anti-inflammatory activities compared to standard drugs like Diclofenac .

Antifungal and Herbicidal Activities

Compounds within the triazole family are known for their antifungal properties:

  • Fungal Inhibition : Similar derivatives have exhibited antifungal activity against various strains, suggesting that the compound might also possess similar properties .
  • Herbicidal Applications : There is evidence that triazoles can serve as herbicides, potentially providing agricultural benefits alongside their medicinal uses .

Synthesis Techniques

The synthesis of this compound involves advanced methodologies that ensure high purity and yield:

  • One-Pot Reactions : Recent advancements include one-pot synthesis methods that reduce waste and improve efficiency, crucial for large-scale production .
  • Catalytic Methods : Utilizing catalysts such as zinc oxide has been explored to facilitate reactions under mild conditions, enhancing the sustainability of the synthesis process .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituents (Position 3) Substituents (Position 7) Key Properties
7-(3-Methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (Target) (3-Methylbenzyl)thio 3-Methoxyphenyl Lipophilic; potential P2X7 receptor antagonism
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Thioxo 4-Fluorobenzyl Antimicrobial (MIC: 12.5 µg/mL vs. gram-negative bacteria)
7-(4-Methoxyphenyl)-5-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide Thioxo 4-Methoxyphenyl Molluscicidal activity
(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-methyl-3-pyrazinyl-6,7-dihydrotriazolo[4,3-a]pyrazin-8(5H)-one Pyrazinyl 2-Chloro-3-(trifluoromethyl)benzyl P2X7 receptor antagonist (IC₅₀: <100 nM)
7-(3-Methoxyphenyl)-3-[(2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio]-triazolo[4,3-a]pyrazin-8(7H)-one (2-Oxo-2-(2,4,5-trimethylphenyl)ethyl)thio 3-Methoxyphenyl Higher molecular weight (434.5 g/mol); enhanced steric bulk

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

  • The target compound’s (3-methylbenzyl)thio group increases lipophilicity compared to the thioxo-substituted analog (7-(4-fluorobenzyl)-3-thioxo...), which is freely soluble in polar aprotic solvents like dimethylformamide but poorly soluble in water .
  • Fluorinated derivatives (e.g., 4-fluorobenzyl) exhibit moderate solubility in methanol and ethanol, while the 3-methoxyphenyl group in the target compound may enhance membrane permeability due to its electron-donating methoxy group .

Analytical and Stability Considerations

  • Quantitative Analysis: Like the 4-fluorobenzyl analog, the target compound can be quantified via non-aqueous potentiometric titration (error margin: ≤0.22%) .
  • Stability : The (3-methylbenzyl)thio group may confer greater oxidative stability compared to thioxo derivatives, which are prone to hydrolysis. However, storage under inert conditions is recommended to prevent sulfoxide formation .

Q & A

Q. How do substituent variations at the 3- and 7-positions influence SAR for adenosine receptor binding?

  • Bulky 3-alkylthio groups (e.g., 3-methylbenzyl) enhance hydrophobic interactions with receptor pockets. 7-Aryl/benzyl substituents (e.g., 3-methoxyphenyl) modulate electron density, affecting binding affinity. SAR studies require radioligand displacement assays (e.g., [³H]CGS21680 for A₂A receptors) .

Q. What experimental designs address low aqueous solubility in preclinical testing?

  • Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes). Assess solubility via shake-flask method in PBS (pH 7.4) and biorelevant media (FaSSIF/FeSSIF). Analogous compounds show improved solubility with hydrophilic 8-amino substitutions .

Q. How can researchers leverage X-ray crystallography to validate docking poses in structure-based drug design?

  • Co-crystallize the compound with target proteins (e.g., P2X7 receptors) to resolve binding modes. Compare docking simulations (AutoDock Vina) with crystallographic data to refine force field parameters. This approach validated interactions for fluorinated derivatives .

Q. What strategies mitigate racemization in chiral triazolopyrazinone derivatives?

  • Use enantioselective synthesis (e.g., chiral auxiliaries or catalysts). Monitor optical rotation ([α]D) and confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column). Racemization is minimized at low temperatures (< 0°C) during cyclization .

Q. How are synergistic effects with standard therapeutics evaluated in oncology models?

  • Test combinations with cisplatin or doxorubicin in 3D tumor spheroids. Calculate combination indices (CompuSyn software) to identify synergism (CI < 1). Mechanistic studies (e.g., apoptosis assays) clarify additive vs. synergistic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.